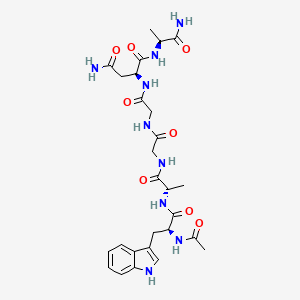
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound It is composed of several amino acids, including tryptophan, alanine, glycine, asparagine, and alaninamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for functional group substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate dynamics.
Medicine: The compound has potential therapeutic applications, including as a radioprotective agent.
Neuroscience: Research has shown its role in ameliorating cognitive decline and neuroinflammation in Alzheimer’s disease models.
Industrial: It can be used in the development of novel biomaterials and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide involves its interaction with specific molecular targets and pathways:
Oxidative Stress Modulation: The compound can neutralize oxidative stress by enhancing antioxidant enzyme activities.
Neuroprotection: It reduces neuroinflammatory pathways and tau protein levels, suggesting a protective role in neurodegenerative conditions.
DNA Protection: It protects DNA from radiation-induced damage by maintaining mitochondrial membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
N-Acetyl-L-cysteine: An antioxidant that increases cellular glutathione levels and protects against oxidative damage.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is unique due to its specific peptide sequence, which confers distinct biochemical properties and potential therapeutic applications. Its ability to modulate oxidative stress and provide neuroprotection sets it apart from other similar compounds.
Propriétés
Numéro CAS |
189261-16-3 |
|---|---|
Formule moléculaire |
C27H37N9O8 |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C27H37N9O8/c1-13(24(29)41)33-27(44)20(9-21(28)38)36-23(40)12-31-22(39)11-32-25(42)14(2)34-26(43)19(35-15(3)37)8-16-10-30-18-7-5-4-6-17(16)18/h4-7,10,13-14,19-20,30H,8-9,11-12H2,1-3H3,(H2,28,38)(H2,29,41)(H,31,39)(H,32,42)(H,33,44)(H,34,43)(H,35,37)(H,36,40)/t13-,14-,19-,20-/m0/s1 |
Clé InChI |
JILQSTIIMCZXBF-FEBSWUBLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canonique |
CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)

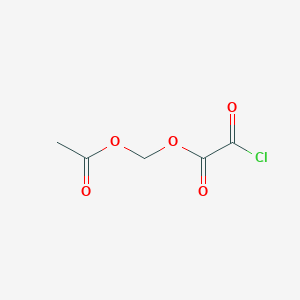

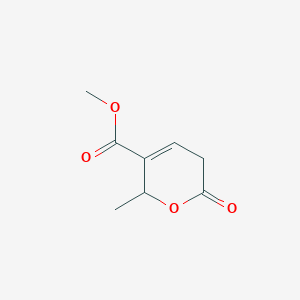
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
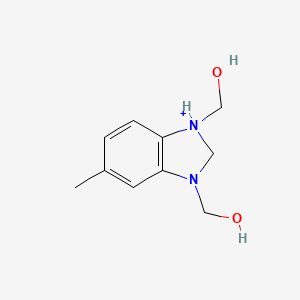
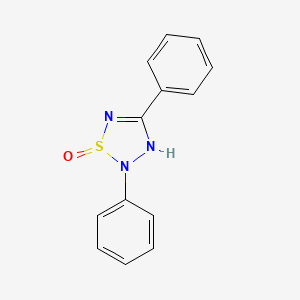

![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)

